N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a quinoline derivative, a morpholine ring, and a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:
Formation of the 1-methyl-1,2,3,4-tetrahydroquinoline: This can be achieved through the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5).
Attachment of the morpholine ring: The quinoline derivative is then reacted with a morpholine derivative under basic conditions to form the morpholinoethyl side chain.
Formation of the benzo[d][1,3]dioxole moiety: This involves the cyclization of catechol derivatives with appropriate reagents to form the dioxole ring.
Coupling reactions: The final step involves coupling the morpholinoethyl-quinoline intermediate with the benzo[d][1,3]dioxole-5-carboxylic acid derivative using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener synthesis methods to reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and morpholine rings, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the quinoline ring using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted morpholinoethyl-quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes due to its unique structural features.
Biological Studies: The compound can be used to study the interactions of quinoline derivatives with biological macromolecules.
Chemical Biology: It can be employed as a probe to investigate cellular pathways and mechanisms involving quinoline and morpholine derivatives.
Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological target. Generally, quinoline derivatives are known to interact with DNA, enzymes, or receptors, leading to various biological effects. The morpholine ring may enhance the compound’s solubility and bioavailability, while the benzo[d][1,3]dioxole moiety could contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline derivatives: Known for their biological activities and used in various medicinal applications.
Morpholine derivatives: Commonly used in pharmaceuticals for their solubility and stability properties.
Benzo[d][1,3]dioxole derivatives: Often found in natural products and synthetic drugs with diverse biological activities.
Uniqueness
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the combination of these three distinct moieties, which may impart a synergistic effect on its biological activity and specificity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4/c1-26-8-2-3-17-13-18(4-6-20(17)26)21(27-9-11-29-12-10-27)15-25-24(28)19-5-7-22-23(14-19)31-16-30-22/h4-7,13-14,21H,2-3,8-12,15-16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVVYNAPFJCWGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=C(C=C3)OCO4)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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